
1-(Cyclopent-3-en-1-yl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopent-3-en-1-yl)-4-methoxybenzene is an organic compound characterized by a cyclopentene ring attached to a methoxybenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with methoxybenzene under specific conditions. One common method involves the use of a cyclopent-3-en-1-yl halide and a methoxybenzene derivative in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(Cyclopent-3-en-1-yl)-4-methoxybenzene has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 1-(Cyclopent-3-en-1-yl)-4-hydroxybenzene
- 1-(Cyclopent-3-en-1-yl)-4-ethoxybenzene
- 1-(Cyclopent-3-en-1-yl)-4-methylbenzene
Comparison: 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which influences its reactivity and properties. Compared to its analogs, the methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in electrophilic aromatic substitution reactions .
Propriétés
Numéro CAS |
244792-58-3 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-cyclopent-3-en-1-yl-4-methoxybenzene |
InChI |
InChI=1S/C12H14O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h2-3,6-10H,4-5H2,1H3 |
Clé InChI |
UIRASMTYABBZRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


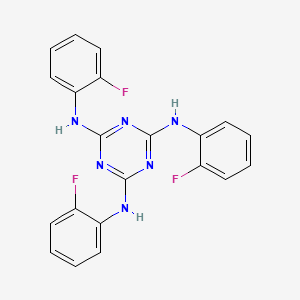
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
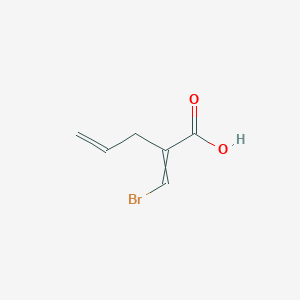
![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
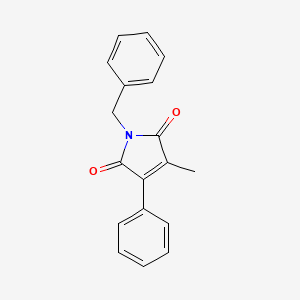
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)

![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
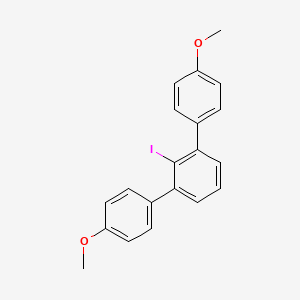
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
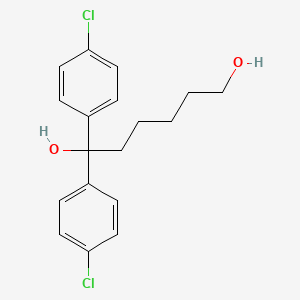
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)

